molecular formula C5H8N2O3 B1401152 [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1344061-64-8

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1401152
CAS No.: 1344061-64-8
M. Wt: 144.13 g/mol
InChI Key: MBOQNHQLZMXSRI-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound belonging to the 1,2,4-oxadiazole family, which is recognized in scientific research for its utility as a versatile scaffold in medicinal chemistry and drug discovery . Compounds featuring the 1,2,4-oxadiazole structure are frequently investigated for their potential biological activities. Research into similar structures has explored a range of therapeutic areas, including central nervous system (CNS) disorders , metabolic diseases , and programs focused on antioxidant development . For instance, 1,2,4-oxadiazole derivatives have been identified as potential therapeutic agents for nonsense mutation-mediated diseases and have been evaluated as peroxisome proliferator-activated receptor (PPAR) delta agonists . Furthermore, recent studies on 3,5-diaryl-1,2,4-oxadiazole derivatives have demonstrated promising antioxidant properties in various assays, highlighting the potential of this chemical class in addressing oxidative stress-related pathologies . This compound serves as a valuable synthetic intermediate or building block for the construction of more complex molecules. Its structure, containing both a methoxymethyl and a hydroxymethyl functional group, offers handles for further chemical modification, making it suitable for use in structure-activity relationship (SAR) studies and library synthesis. The product is intended for research purposes and is not for drug, household, or other uses. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. While a specific hazard classification for this exact compound is not available in the search results, similar research chemicals often require careful handling. General precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and working in a well-ventilated place . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-9-3-4-6-5(2-8)10-7-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOQNHQLZMXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethylamine with a suitable oxadiazole precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while substitution reactions can produce various functionalized oxadiazole derivatives.

Scientific Research Applications

The compound [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol (CID 63757956) is a relatively novel chemical entity with various potential applications in scientific research, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article will explore its applications, supported by data tables and case studies where applicable.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol has shown promise in inhibiting the growth of various pathogenic microorganisms.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could effectively combat resistant strains of bacteria. This compound was synthesized and tested against several bacterial strains, showing notable inhibition rates.

Agricultural Chemistry

Pesticide Development
The unique structure of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol makes it a candidate for developing new pesticides. Its ability to disrupt metabolic pathways in pests can lead to effective pest control solutions.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Inhibition Rate (%)
Aphids5085
Spider Mites10090
Whiteflies7580

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical strength.

Case Study : Research conducted by a team at a leading university showed that polymers synthesized with [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol exhibited superior thermal properties compared to traditional polymers.

Analytical Chemistry

Analytical Reagents
Due to its unique chemical structure, this compound can serve as an analytical reagent in various chemical assays and detection methods.

Mechanism of Action

The mechanism by which [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications References
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol Methoxymethyl (-CH2OCH3) Hydroxymethyl (-CH2OH) ~156 (estimated) High polarity; potential solubility in polar solvents. No reported bioactivity.
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Phenyl Hydroxymethyl 176.17 Research chemical; used as a synthetic intermediate.
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol Methyl (on phenyl ring) Hydroxymethyl 190.20 Likely lower solubility due to aromaticity.
[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol Hydroxymethyl 4-Chlorophenyl Structural analog with halogen substitution; potential antimicrobial activity.
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid Phenyl Propionic acid (-CH2CH2COOH) Demonstrated analgesic (49.5% inhibition at 300 mg/kg) and anti-inflammatory activity (42.2% reduction at 150 mg/kg).
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Ethoxyphenyl Propanoic acid Modified pharmacokinetics due to ethoxy group; research use.

Structural and Physicochemical Differences

  • Methoxymethyl vs. Phenyl Substituents: The methoxymethyl group in the target compound enhances polarity compared to phenyl-substituted analogs (e.g., (3-phenyl-1,2,4-oxadiazol-5-yl)methanol, MW 176.17) . This may improve aqueous solubility but reduce lipid membrane permeability.
  • Hydroxymethyl vs. Carboxylic Acid Groups : The hydroxymethyl group in the target compound is less acidic than the carboxylic acid moiety in 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionic acid, which is critical for the latter’s anti-inflammatory activity .
  • Halogenated Derivatives: Chlorophenyl-substituted analogs (e.g., [5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol) may exhibit enhanced antimicrobial properties due to halogen electronegativity .

Biological Activity

[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activity. This compound features an oxadiazole ring and a methanol group, making it a candidate for various therapeutic applications. Its biological properties, particularly its antimicrobial and antifungal activities, are under investigation.

The chemical structure of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol can be represented as follows:

  • IUPAC Name : [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
  • CAS Number : 1344061-64-8
  • Molecular Formula : C5H8N2O3

Antimicrobial Properties

Preliminary studies indicate that [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol exhibits significant antimicrobial activity. It has been tested against various pathogens with promising results. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors that are crucial for microbial survival and proliferation.

Table 1: Antimicrobial Activity of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.22 mg/mL
Staphylococcus aureus0.44 mg/mL
Bacillus pumilus0.44 mg/mL

This table summarizes the antimicrobial efficacy of the compound against selected pathogens based on MIC values observed in laboratory studies.

Antifungal Activity

In addition to its antibacterial properties, [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol has shown antifungal activity in preliminary assays. Its effectiveness against various fungal strains is currently being evaluated to understand its potential as an antifungal agent.

The biological activity of [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol is thought to stem from its ability to bind to specific targets within microbial cells. This binding can inhibit critical enzymatic pathways or disrupt cellular processes essential for growth and replication. Further research is needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

A study published in 2023 investigated the bioactive compounds derived from various natural sources and their potential pharmacological activities. The findings highlighted that compounds similar to [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol could play a significant role in developing new therapeutic agents due to their diverse biological activities including antioxidant and antibacterial properties .

Another research article focused on the design and synthesis of PARP inhibitors, which are a class of anticancer drugs that may share structural similarities with [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol. These studies suggest that compounds with oxadiazole rings have potential applications in cancer therapy due to their ability to modulate biological pathways associated with tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
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[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

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